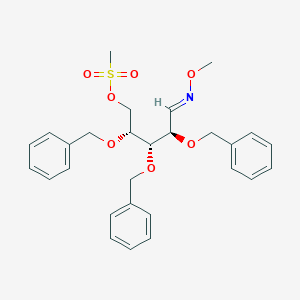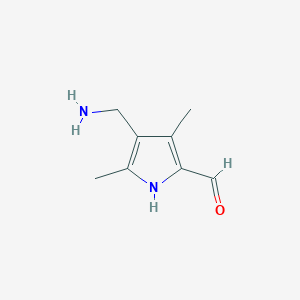![molecular formula C6H3BrN2O B12866133 5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)
5-Bromoisoxazolo[5,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromoisoxazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C6H3BrN2O It is a derivative of isoxazole and pyridine, featuring a bromine atom at the 5-position of the isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-aminoisoxazole with 1,3-dielectrophiles. For instance, 5-amino-3-methylisoxazole can be reacted with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromoisoxazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
5-Bromoisoxazolo[5,4-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Bromoisoxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to exhibit inhibitory activity against certain enzymes and receptors, such as Hsp90 and HDAC6 . These interactions can lead to various biological effects, including antiproliferative activity and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another isoxazole-pyridine derivative with similar structural features but different biological activities.
Imidazo[4,5-b]pyridine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Imidazo[4,5-c]pyridine: Exhibits GABA A receptor agonist activity and is studied for its potential therapeutic applications.
Uniqueness
5-Bromoisoxazolo[5,4-c]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C6H3BrN2O |
|---|---|
Poids moléculaire |
199.00 g/mol |
Nom IUPAC |
5-bromo-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H |
Clé InChI |
HYLQYJQMNBJCRD-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NOC2=CN=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





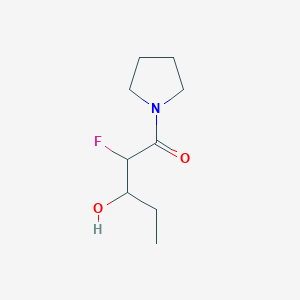
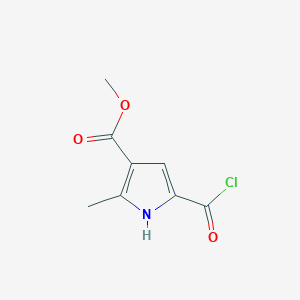
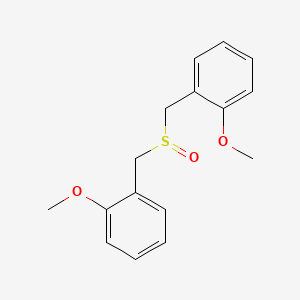
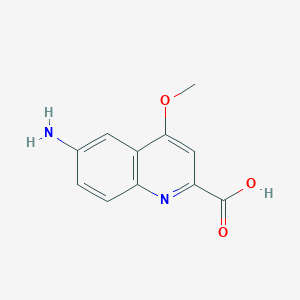
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine](/img/structure/B12866094.png)
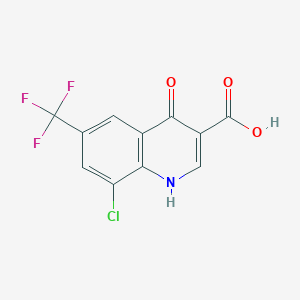
![2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)
